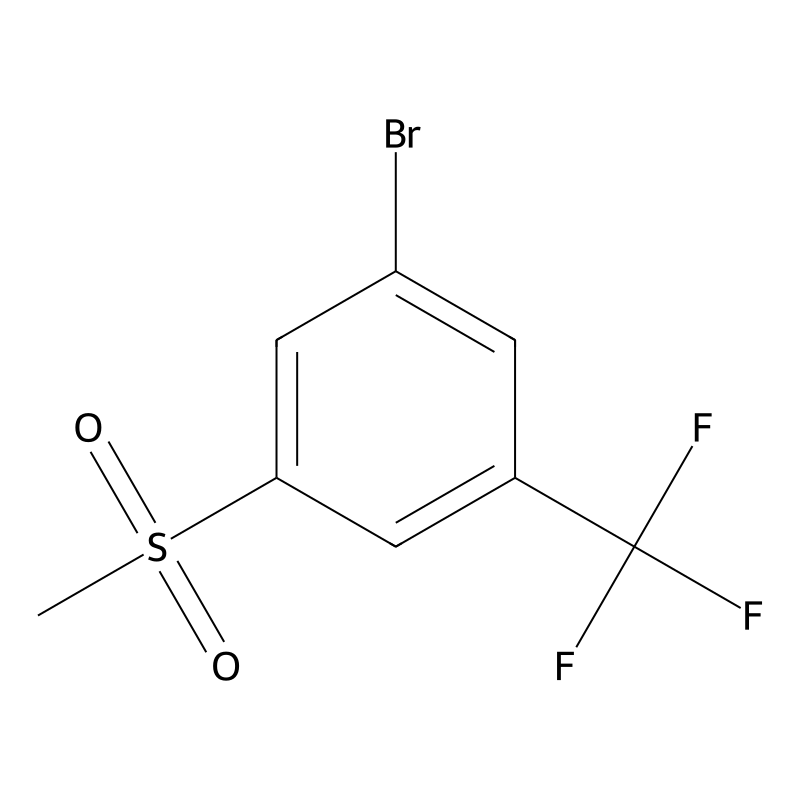

1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Application in Organic Synthesis

Specific Scientific Field: This compound is used in the field of Organic Synthesis .

Summary of the Application: “1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene” is a valuable building block in organic synthesis . It is used in the protodeboronation of pinacol boronic esters .

Methods of Application or Experimental Procedures: The compound is utilized in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . This process involves a radical approach . Paired with a Matteson–CH 2 –homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .

Results or Outcomes: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene is an organic compound characterized by the molecular formula C₈H₆BrF₃O₂S. It features a benzene ring with three substituents: a bromine atom at position 1, a methylsulfonyl group (–SO₂CH₃) at position 3, and a trifluoromethyl group (–CF₃) at position 5. The presence of these electron-withdrawing groups significantly influences the compound's reactivity and properties, making it a valuable intermediate in organic synthesis and pharmaceutical development.

- Substitution Reactions: The bromine atom can be substituted by various nucleophiles such as sodium azide or potassium cyanide. This property allows for the introduction of diverse functional groups into the molecule.

- Oxidation and Reduction Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives or reduced to sulfide derivatives using reagents like hydrogen peroxide or sodium borohydride.

- Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, which are essential for forming biaryl compounds. These reactions typically require palladium catalysts and boronic acids.

Research indicates that 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene may exhibit biological activity due to its structural features. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to interact with biological targets, including proteins and enzymes. Its use in studies of enzyme inhibition highlights its relevance in medicinal chemistry.

The synthesis of 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene typically involves:

- Bromination: Starting from 3-(methylsulfonyl)-5-(trifluoromethyl)benzene, bromination is carried out using bromine or N-bromosuccinimide (NBS) in an inert solvent like dichloromethane at low temperatures to ensure selective substitution at the desired position on the benzene ring.

- Optimization for Industrial Production: For large-scale production, methods may include continuous flow reactors and automated systems to enhance yield and consistency.

1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene is utilized in various fields:

- Organic Synthesis: Serves as a building block for more complex organic molecules.

- Pharmaceutical Development: Investigated as a precursor for drug design due to its unique substituents.

- Agrochemicals: Its properties make it suitable for developing agricultural chemicals with specific functionalities.

The interactions of 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene with biological systems are of interest in medicinal chemistry. The trifluoromethyl group enhances binding affinity to hydrophobic pockets in proteins, while the bromine atom facilitates nucleophilic attack during substitution reactions. These interactions are crucial for understanding the compound's potential therapeutic applications.

Several compounds share structural similarities with 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene, each exhibiting unique properties:

| Compound Name | Key Features |

|---|---|

| 1-Bromo-3-(trifluoromethyl)benzene | Lacks methylsulfonyl group; different reactivity |

| 1-Bromo-3-(methylsulfonyl)benzene | Lacks trifluoromethyl group; affects lipophilicity |

| 1-Bromo-4-(methylsulfonyl)-2-(trifluoromethyl)benzene | Positional isomer with distinct steric effects |

These comparisons highlight how variations in substituents affect the electronic properties and reactivity of similar compounds, emphasizing the unique characteristics of 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene .